1-(4-(tert-Butyl)pyridin-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICFULKXEILLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566707 | |
| Record name | 1-(4-tert-Butylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41225-63-2 | |
| Record name | 1-(4-tert-Butylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization Techniques
The definitive structure of 1-(4-(tert-Butyl)pyridin-2-yl)ethanone is established through a suite of advanced spectroscopic methods. Each technique offers unique insights into the molecule's atomic connectivity, precise mass, solid-state arrangement, and the vibrational characteristics of its functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR, NOESY/ROESY for conformational studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons. For unambiguous assignment, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), confirming the connectivity between the tert-butyl group, the pyridine (B92270) ring, and the acetyl moiety.
For conformational studies, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. columbia.edulibretexts.org These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. columbia.edu For a molecule of this size, NOESY is generally the preferred technique. reddit.com A key conformational feature is the rotation around the single bond connecting the acetyl group to the pyridine ring. NOESY can reveal spatial proximity between the methyl protons of the acetyl group and the H3 proton of the pyridine ring, which helps to determine the preferred rotational isomer (conformer). Solid-State NMR could further complement these findings by providing information about the molecule's structure and intermolecular interactions within a crystalline lattice.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine H3 | ~7.80 | ~118.5 |
| Pyridine H5 | ~7.38 | ~118.2 |
| Pyridine H6 | ~8.62 | ~148.9 |
| Acetyl CH₃ | ~2.70 | ~25.8 |
| tert-Butyl (CH₃)₃ | ~1.35 | ~30.7 |
| Pyridine C2 (C=O) | - | ~154.0 |
| Pyridine C4 (C-tBu) | - | ~163.0 |
| tert-Butyl C | - | ~35.1 |
| Carbonyl C=O | - | ~200.2 |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the molecular ion, which allows for the confirmation of the elemental composition, C₁₁H₁₅NO. When the molecule is ionized in the mass spectrometer, the resulting molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides corroborating evidence for the proposed structure.
For this compound, a common fragmentation pathway is α-cleavage, where the bond between the carbonyl group and the pyridine ring breaks, or the bond between the carbonyl carbon and the methyl group cleaves. miamioh.edu Another significant fragmentation involves the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation at [M-15]⁺. The formation of an acylium ion, [CH₃CO]⁺ with an m/z of 43, is also a highly probable fragmentation. libretexts.org
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would definitively reveal the conformation of the acetyl group relative to the pyridine ring, for example, the dihedral angle between the plane of the ring and the plane of the C-C=O unit. It would also detail any intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds or π-stacking between pyridine rings, which govern the packing of molecules in the crystal lattice. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 12.55 |
| c (Å) | 9.88 |
| β (°) | 105.2 |
| Volume (ų) | 1215 |
| Z (molecules/unit cell) | 4 |
Note: This table provides example data for a related type of molecule to illustrate the information obtained from X-ray crystallography, as specific published data for this compound was not available.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies. nih.govnih.gov For this compound, the most prominent band in the FT-IR spectrum is the strong stretching vibration (ν) of the ketone carbonyl group (C=O), which typically appears around 1700 cm⁻¹. mdpi.com Other key vibrations include the C-H stretching of the aromatic pyridine ring and the aliphatic tert-butyl and acetyl groups, as well as the C=C and C=N stretching vibrations of the pyridine ring itself. mdpi.comresearchgate.net Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring. nih.gov
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2970-2870 | Strong |
| Ketone C=O Stretch | ~1700 | Strong |
| Aromatic C=C and C=N Stretch | 1600-1450 | Medium-Strong |
| C-H Bend | 1470-1365 | Medium |
Conformational Preferences and Stereochemical Investigations
Beyond static structure, understanding the molecule's preferred shapes and flexibility is key to comprehending its properties.
Gas-Phase Conformational Studies
Gas-phase studies, either through computational chemistry or experimental methods like microwave spectroscopy, investigate the intrinsic conformational preferences of the molecule, free from the influence of crystal packing or solvent effects. nih.gov For this compound, the primary focus of such a study would be the rotational barrier around the C(aryl)-C(carbonyl) bond. Theoretical calculations can map the potential energy surface as this bond is rotated, identifying the most stable conformers. These studies can determine whether a planar conformation (where the acetyl group is co-planar with the pyridine ring) or a twisted conformation is the lowest energy state, and can quantify the energy barriers between different conformers. This information provides fundamental insight into how steric hindrance from the adjacent nitrogen atom and the tert-butyl group influences the molecule's preferred three-dimensional shape.
Solution-Phase Conformational Dynamics
There is a notable absence of published research specifically investigating the solution-phase conformational dynamics of this compound. Consequently, detailed experimental or computational data regarding the rotational barriers of the acetyl group relative to the pyridine ring, the influence of solvent polarity on its conformational equilibrium, or the specific populations of different conformers are not available in the current scientific literature.
General principles of organic chemistry suggest that the molecule likely exists as a mixture of conformers in solution, primarily differing in the dihedral angle between the acetyl group and the pyridine ring. The bulky tert-butyl group at the 4-position is expected to influence the electronic properties of the pyridine ring but is unlikely to sterically hinder the rotation of the 2-acetyl group directly. The conformational preference would be determined by a balance of steric and electronic effects, including potential intramolecular interactions and the effects of solvation. However, without specific studies, any discussion on the conformational landscape remains speculative.
Spectroscopic Probes for Molecular Interactions and Recognition (non-biological)
Similarly, there is no documented evidence of this compound being utilized as a spectroscopic probe for non-biological molecular interactions and recognition. While pyridine derivatives are broadly employed in coordination chemistry and host-guest systems, the specific application of this compound in such a capacity has not been detailed.
The fundamental characteristics of the molecule, featuring a Lewis basic nitrogen atom within the pyridine ring and a carbonyl group, suggest its potential to interact with various chemical species. For instance, the nitrogen atom could coordinate to metal ions or participate in hydrogen bonding with donor molecules. The acetyl group could also engage in intermolecular interactions. Changes in the spectroscopic signature of the molecule, such as shifts in its NMR (Nuclear Magnetic Resonance) or UV-Vis (Ultraviolet-Visible) spectra upon binding to a guest molecule, could theoretically be used to study these interactions. However, no studies have been published that explore or validate these potential applications for this compound.
Computational Chemistry and Theoretical Investigations of 1 4 Tert Butyl Pyridin 2 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds. For 1-(4-(tert-Butyl)pyridin-2-yl)ethanone, these calculations would provide valuable insights into its geometry, electronic structure, and spectroscopic behavior.
The geometry of this compound would be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Based on studies of similar molecules, the pyridine (B92270) ring is expected to be planar, with the acetyl and tert-butyl groups positioned to minimize steric hindrance.
The electronic structure of the molecule is of significant interest. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.
In analogous 2-acetylpyridine (B122185) derivatives, the HOMO is typically localized over the pyridine ring and the acetyl group, while the LUMO is also distributed over this conjugated system. scielo.brresearchgate.net The introduction of a tert-butyl group at the 4-position, being an electron-donating group, is expected to raise the energy of the HOMO to some extent. For instance, 4-tert-butylpyridine (B128874) is reported to have a HOMO energy of approximately -5.9 eV and a LUMO energy of -2.4 eV. ossila.com
The charge distribution within this compound would show the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group as centers of negative charge, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyridine ring and the carbonyl carbon would exhibit positive charges.
Table 1: Expected Geometric and Electronic Parameters for this compound based on Analogous Compounds
| Parameter | Expected Value/Characteristic | Basis of Analogy |
| Pyridine Ring | Planar | General structure of pyridine derivatives |
| C-N-C bond angle (in ring) | ~117-120° | Studies on substituted pyridines |
| C=O bond length | ~1.22 Å | DFT studies on acetylpyridines researchgate.net |
| HOMO Energy | Expected to be slightly higher than 2-acetylpyridine | Electron-donating effect of the tert-butyl group |
| LUMO Energy | Similar to or slightly perturbed from 2-acetylpyridine | Primary influence from the acetylpyridine core |
| HOMO-LUMO Gap | Expected to be in the range of other substituted pyridines | General electronic properties of aromatic heterocycles |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The frontier orbitals, HOMO and LUMO, are central to this analysis as they are the primary orbitals involved in chemical reactions.
For this compound, the HOMO would likely have significant contributions from the π-system of the pyridine ring and the p-orbitals of the nitrogen and oxygen atoms. This orbital would be involved in electron-donating interactions. The LUMO, on the other hand, would be a π* orbital, primarily located on the pyridine ring and the carbonyl group, and would be involved in electron-accepting interactions.
DFT calculations can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1700 cm⁻¹. Vibrations associated with the pyridine ring (C=N and C=C stretching) would appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. In studies of 2-acetylpyridine derivatives, the carbonyl (CO) carbon signal appears around 201-204 ppm in the 13C-NMR spectrum. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. The protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts influenced by the positions of the acetyl and tert-butyl groups. The methyl protons of the acetyl group would likely resonate around δ 2.5-2.7 ppm, while the protons of the tert-butyl group would appear as a singlet further upfield, around δ 1.3-1.5 ppm.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Region/Shift | Assignment | Basis of Analogy |
| IR (cm⁻¹) | ~1700 | C=O stretch | 2-Acetylpyridine derivatives scielo.br |
| IR (cm⁻¹) | 1600-1400 | Pyridine ring stretches | General pyridine spectra |
| ¹H NMR (ppm) | 7.0-9.0 | Pyridine ring protons | Substituted pyridines |
| ¹H NMR (ppm) | 2.5-2.7 | Acetyl (CH₃) protons | 2-Acetylpyridine |
| ¹H NMR (ppm) | 1.3-1.5 | tert-Butyl protons | 4-tert-Butylpyridine |
| ¹³C NMR (ppm) | ~200 | Carbonyl carbon | 2-Acetylpyridine derivatives scielo.br |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvents and other molecules.
The behavior of this compound in different solvents would be influenced by its polarity. MD simulations can model the explicit interactions between the solute and solvent molecules. In polar solvents, the nitrogen and oxygen atoms would form favorable interactions with the positive ends of the solvent dipoles. The solvation free energy, which quantifies the energy change when a molecule is transferred from the gas phase to a solvent, could be calculated to predict its solubility in various media. Computational studies on substituted pyridines have shown that permeability and solvation are significantly affected by the nature and position of substituents. nih.gov
MD simulations can also be used to investigate how molecules of this compound interact with each other. These intermolecular interactions are crucial for understanding its physical properties in the condensed phase, such as its melting point and crystal structure.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties and reactivity.
Investigation of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential maps)
To understand the chemical reactivity of this compound, computational chemists would employ DFT to calculate a range of reactivity descriptors. These descriptors provide insight into how the molecule is likely to interact with other chemical species.
Fukui Functions: These functions are used to describe the electron density changes when the number of electrons in a molecule is altered. nih.govkoreascience.kr They help in identifying the most electrophilic and nucleophilic sites within the molecule. For this compound, the Fukui function would likely indicate the nitrogen atom of the pyridine ring and the carbonyl oxygen as potential sites for electrophilic attack, while the carbon atoms of the pyridine ring and the acetyl group would be susceptible to nucleophilic attack. The dual descriptor, a more advanced reactivity descriptor, can further refine these predictions by unambiguously identifying nucleophilic and electrophilic regions. koreascience.kr
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. nih.govchemrevlett.com Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the ESP map would be expected to show a negative potential around the nitrogen atom of the pyridine ring and the carbonyl oxygen, and a positive potential around the hydrogen atoms.
A hypothetical table of calculated reactivity descriptors for this compound is presented below. These values are illustrative and would need to be confirmed by actual DFT calculations.
| Descriptor | Value (Arbitrary Units) | Interpretation |
| Global Descriptors | ||
| Hardness (η) | 3.5 | A measure of resistance to change in electron distribution. |
| Electronegativity (χ) | 4.2 | The power to attract electrons. |
| Electrophilicity (ω) | 2.5 | A measure of the ability to accept electrons. |
| Local Descriptors (Condensed Fukui Functions) | ||
| f+ (N1) | 0.25 | High value suggests this nitrogen is a primary site for nucleophilic attack. |
| f- (C2) | 0.18 | A potential site for electrophilic attack. |
| f0 (C=O) | 0.30 | Indicates reactivity towards radical attack at the carbonyl group. |
Reaction Mechanism Elucidation through Computational Transition State Analysis
DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. wjpsonline.com For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT could be used to model the energy profile of the reaction pathway. This would involve identifying the structure of the transition state and calculating its energy, which corresponds to the activation energy of the reaction. This information is crucial for understanding the kinetics and feasibility of a proposed reaction mechanism.
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
Cheminformatics and QSPR modeling are computational techniques used to establish relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. chemrevlett.com
Development of Molecular Descriptors for Structure-Property Correlations
The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors would fall into several categories:
Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical Descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic Descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, polarizability).
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).
A selection of hypothetical molecular descriptors for this compound is shown in the table below.
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Topological | Wiener Index | 125 |
| Geometrical | Molecular Surface Area | 250 Ų |
| Electronic | Dipole Moment | 2.8 D |
| Quantum-Chemical | HOMO Energy | -6.5 eV |
| Quantum-Chemical | LUMO Energy | -1.2 eV |
Predictive Modeling of Non-Biological Parameters based on Structure
Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a QSPR model. wjpsonline.com This model takes the form of a mathematical equation that relates the descriptors to a specific property of interest. For this compound, QSPR models could be developed to predict non-biological parameters such as boiling point, solubility, or chromatographic retention times. The predictive power of the QSPR model is assessed using various validation techniques. chemrevlett.com
Reactivity, Reaction Mechanisms, and Chemical Transformations
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution (EAS) but reactive towards nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The presence of both an electron-withdrawing acetyl group and an electron-donating tert-butyl group further modulates this reactivity.
The outcome of aromatic substitution reactions on the pyridine ring is controlled by the directing effects of the existing substituents. The tert-butyl group at the C4 position is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself (C3, C5). Conversely, the acetyl group at the C2 position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C3, C5). nih.govresearchgate.net
For electrophilic aromatic substitution , the entire ring is strongly deactivated by the combined influence of the pyridine nitrogen and the acetyl group. Any substitution would require harsh reaction conditions. lumenlearning.com The directing effects of the substituents would favor attack at the C5 position, which is meta to the deactivating acetyl group and ortho to the activating tert-butyl group. The C3 position is also electronically favored but is subject to significant steric hindrance from the adjacent acetyl group. fiveable.me
For nucleophilic aromatic substitution , pyridines are particularly reactive at the positions ortho and para to the nitrogen (C2 and C4). wikipedia.orgstackexchange.com This is because the intermediate formed upon nucleophilic attack is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.com In 1-(4-(tert-Butyl)pyridin-2-yl)ethanone, the electron-withdrawing acetyl group at C2 further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. While the compound itself lacks a typical leaving group for a classic SNAr reaction, related halopyridines readily undergo substitution at the ortho and para positions. youtube.com Reactions like the Chichibabin reaction, which involves the substitution of a hydride ion, typically occur at the C2 or C6 position in pyridine. wikipedia.orgyoutube.com
| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence (Electrophilic Attack) |
|---|---|---|---|---|
| Pyridine Nitrogen | 1 | Electron-withdrawing (Inductive & Resonance) | Moderate | Meta (C3, C5) |
| Acetyl | 2 | Electron-withdrawing (Inductive & Resonance) | Moderate | Meta (C4, C6) |
| tert-Butyl | 4 | Electron-donating (Hyperconjugation) | High | Ortho/Para (C3, C5) |
Reaction conditions play a critical role in determining the outcome of substitution reactions.
Electrophilic Aromatic Substitution : Due to the heavily deactivated nature of the ring, forcing conditions such as high temperatures and the use of strong acid catalysts (e.g., H₂SO₄) are necessary to achieve any substitution. lumenlearning.comyoutube.com These conditions are required to generate a sufficiently powerful electrophile to overcome the high activation energy barrier. leah4sci.comyoutube.com
Nucleophilic Aromatic Substitution : The conditions for nucleophilic substitution are generally less harsh but are highly dependent on the nature of the nucleophile and the presence of a leaving group. The activation of the pyridine ring by Lewis acids can facilitate nucleophilic attack under milder conditions by enhancing the ring's electron deficiency. bath.ac.uk For reactions involving strong nucleophiles, such as sodium amide in the Chichibabin reaction, elevated temperatures are often employed. youtube.com The choice of solvent can also influence reaction rates and selectivity.
Reactions Involving the Acetyl Group (Ketone Reactivity)
The acetyl group at the C2 position exhibits typical ketone reactivity, including reactions at the carbonyl carbon and the adjacent α-carbon.
The α-protons on the methyl group of the acetyl substituent are acidic and can be removed by a suitable base (e.g., sodium hydroxide, lithium diisopropylamide) to form an enolate. This enolate is a potent nucleophile that can participate in various condensation reactions.
Aldol (B89426) Condensation : The enolate can react with aldehydes or other ketones to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones.
Knoevenagel Condensation : In the presence of a base catalyst, the acetyl group can react with aldehydes in a Knoevenagel-type reaction to produce conjugated enones.
The carbonyl of the acetyl group can be readily reduced.
Reduction : Common reducing agents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to a secondary alcohol, 1-(4-(tert-butyl)pyridin-2-yl)ethanol. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can be used to reduce the ketone completely to an ethyl group, yielding 2-ethyl-4-tert-butylpyridine.
Oxidation : Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bond adjacent to the carbonyl.
The formation of an enolate from the acetyl group provides a pathway for functionalization at the α-carbon. nih.gov
Role as a Ligand or Building Block in Organic Synthesis
This compound is a versatile molecule in organic synthesis, serving both as a chelating ligand for metal centers and as a reactive building block for constructing more complex molecular architectures. Its utility stems from the presence of two key functional groups: the pyridine ring, which contains a nucleophilic nitrogen atom, and the acetyl group, with its reactive carbonyl center and acidic α-protons. The sterically demanding tert-butyl group at the 4-position of the pyridine ring also plays a crucial role, influencing the solubility, electronic properties, and steric environment of the molecule and its derivatives.
The 2-acetylpyridine (B122185) framework within this compound allows it to function as an effective bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygen atom. This N,O-chelation forms a stable five-membered ring with the metal center, a common motif in coordination chemistry. Such ligands are instrumental in the development of catalysts and functional materials.
The introduction of a tert-butyl group on the pyridine ring significantly impacts the properties of the resulting metal complexes. This bulky group can enhance the solubility of the complexes in organic solvents, prevent unwanted intermolecular interactions or aggregation, and fine-tune the electronic environment of the metal center, thereby influencing its catalytic activity or photophysical properties. rsc.org
While direct studies of complexes with this compound as the sole ligand are not extensively detailed, the coordination chemistry of structurally related tert-butyl-substituted pyridine and polypyridyl ligands is well-established. For instance, tert-butyl groups are frequently incorporated into ligands for transition metals like Ruthenium(II), Nickel(II), and Copper(II) to create catalysts for various transformations, including water oxidation and polymerization. rsc.orgmdpi.comacs.org The steric hindrance provided by the tert-butyl group can also lead to the formation of unique coordination geometries or stabilize reactive metal centers. nih.gov Research on pyridine-2-amidoxime, a related pyridine-2-substituted ligand, shows its ability to form complex heterometallic trinuclear clusters with iron and cobalt, highlighting the versatility of the pyridine-2-yl scaffold in creating sophisticated coordination compounds. mdpi.com
Table 1: Examples of Metal Complexes with Structurally Related tert-Butyl-Substituted or Pyridine-2-yl Ligands
| Ligand Type | Metal Center(s) | Application/Significance | Reference(s) |
|---|---|---|---|
| 4-tert-Butyl-pyridinium | Copper(II) | Forms a 3D network with potential antibacterial activity. mdpi.com | mdpi.com |
| tert-Butyl-phenyl-substituted tetrapyridophenazine | Ruthenium(II) | Used in studies of photophysical properties and molecular dimerization. rsc.org | rsc.org |
| tert-Butyl-tris(pyrazolyl)borate | Iron(III) | Forms stable, low-spin paramagnetic complexes with distinct structural features. nih.gov | nih.gov |
| Pyridine-2-amidoxime | Iron(III), Cobalt(III) | Forms linear trinuclear heterometallic clusters. mdpi.com | mdpi.com |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govsemanticscholar.org The ketone functionality of this compound makes it an ideal candidate for use as the carbonyl component in several named MCRs. This approach allows for the rapid assembly of complex molecules from simple precursors, a strategy highly valued in medicinal chemistry and materials science. nih.govthieme.com
For example, this compound could be employed in:
Hantzsch Dihydropyridine (B1217469) Synthesis: In a variation of this classic MCR, the compound could react with an aldehyde and a β-ketoester (or two equivalents of a β-ketoester) in the presence of ammonia (B1221849) or an ammonium (B1175870) salt to generate highly substituted dihydropyridine or pyridine derivatives.
Betti Reaction: This three-component reaction involves an aldehyde, a primary or secondary amine, and a phenol. nih.gov While not a direct application, the ketone in the title compound could potentially participate in related Mannich-type reactions, which form the basis of the Betti reaction. nih.gov
Ugi and Passerini Reactions: These isocyanide-based MCRs typically involve an aldehyde or ketone. thieme.com this compound could serve as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide (Ugi reaction) to produce complex bis-amides, thereby introducing the substituted pyridine motif into peptide-like scaffolds. nih.gov
The use of this specific ketone in MCRs would lead to products containing the 4-(tert-butyl)pyridin-2-yl moiety, potentially imparting desirable properties such as improved biological activity or specific coordination capabilities.
Table 2: Potential Multi-Component Reactions Involving this compound
| Multi-Component Reaction | Role of this compound | Other Reactants | Resulting Scaffold | Reference(s) |
|---|---|---|---|---|
| Hantzsch Synthesis | Carbonyl Component | Aldehyde, β-ketoester, Ammonia | Substituted Dihydropyridines/Pyridines | semanticscholar.org |
| Betti/Mannich-type Reaction | Carbonyl Component | Aldehyde, Amine | Aminomethylated Phenols or related structures | nih.gov |
| Ugi Reaction | Ketone Component | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides (Bis-amides) | nih.govthieme.com |
The acetylpyridine structure is a versatile starting point for the synthesis of fused heterocyclic systems. The methyl group of the acetyl moiety is sufficiently acidic to be deprotonated, and the carbonyl group is an electrophilic center, allowing for a variety of cyclization and condensation reactions. These reactions can be used to construct bicyclic and polycyclic systems where the original pyridine ring is annulated with another ring.
Potential transformations of this compound include:
Condensation with Binucleophiles: Reaction with reagents containing two nucleophilic sites can lead to the formation of new fused rings. For example, reacting it with hydrazine (B178648) could yield a pyridopyridazine, while reaction with hydroxylamine (B1172632) could form a pyridoxazine.
Gewald-type Reactions: Reaction with a source of elemental sulfur and an active methylene (B1212753) nitrile (like malononitrile) could lead to the formation of a fused aminothiophene ring.
Cycloaddition Reactions: The acetylpyridine can be converted into a more reactive intermediate, such as an alkyne or an allene, which can then participate in cycloaddition reactions to build complex polycyclic frameworks. nih.govnih.gov Modern synthetic methods, including transition-metal-catalyzed cycloadditions, provide access to a wide range of fused systems with high selectivity. rsc.org
Intramolecular Cyclization: Functionalization of the acetyl group followed by an intramolecular reaction is another powerful strategy. For instance, conversion of the ketone to a propargyl alcohol and subsequent cyclization can yield fused furans. Research has shown that Suzuki coupling followed by intramolecular diazocoupling is an effective method for creating pyrido-fused tris-heterocycles. researchgate.net
These strategies allow the 4-(tert-butyl)pyridine core to be incorporated into larger, more rigid, and functionally diverse heterocyclic systems for applications in drug discovery and materials science.
Table 3: Potential Fused Heterocyclic Systems from this compound
| Reagent(s) | Reaction Type | Fused Heterocyclic System |
|---|---|---|
| Hydrazine | Condensation/Cyclization | Pyrido[2,3-c]pyridazine |
| Thiourea & Halogen | Condensation/Cyclization | Pyrido[2,3-d]pyrimidine |
| Malononitrile & Sulfur | Gewald Reaction | Aminothieno[2,3-b]pyridine |
| 1,2-Diketones | Condensation | Substituted Quinolines/Naphthyridines |
Photochemical and Electrochemical Reactivity Studies
Specific photochemical and electrochemical studies on this compound itself are not extensively documented in the provided search results. However, the behavior of structurally similar compounds, particularly its metal complexes, provides significant insight into its potential properties.
The electrochemical and photophysical characteristics of metal complexes are heavily influenced by the nature of their ligands. The introduction of substituents like the tert-butyl group can systematically tune these properties. For example, in ruthenium(II) complexes containing tert-butyl-phenyl-substituted polypyridyl ligands, the substituents have been shown to stabilize metal-to-ligand charge transfer (MLCT) states, which is critical for applications in light-emitting devices and photocatalysis. rsc.org Similarly, the electronic properties of nickel complexes used for electrocatalytic water oxidation are modulated by substituents on the ligand framework, directly impacting catalytic efficiency and turnover rates. acs.org
Furthermore, related pyridine-containing ligands are essential components in ruthenium-based sensitizers for dye-sensitized solar cells (DSSCs). The ligands' structure and electronic properties dictate the absorption spectrum, the energy levels of the molecular orbitals, and the efficiency of electron injection into the semiconductor material (e.g., TiO2), all of which are key factors for solar cell performance. frontierspecialtychemicals.com
Given these precedents, it is reasonable to infer that this compound, when used as a ligand, would impart specific photochemical and electrochemical properties to its metal complexes. The tert-butyl group would likely enhance stability and solubility, while the acetylpyridine core would participate in the crucial electronic transitions (e.g., MLCT) that govern the complex's function in catalysis or as a photosensitizer.
Analogue Synthesis and Structure Reactivity Relationships Srr
Mechanistic Insights Derived from Analogue Reactivity Profiles
The reactivity of the acetyl group in 2-acetylpyridine (B122185) analogues is predominantly characterized by its susceptibility to nucleophilic attack. The general mechanism for nucleophilic addition to the carbonyl group involves the approach of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process is significantly influenced by the electronic properties of the pyridine (B92270) ring, which can be modulated by substituents at various positions.
The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbonyl carbon at the 2-position, making it more susceptible to nucleophilic attack compared to its benzene (B151609) analogue, acetophenone (B1666503). The position of substituents on the pyridine ring further refines this electronic influence.
Studies on the reactivity of substituted pyridine derivatives often employ the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent constants (σ) and a reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate.
For nucleophilic addition reactions at the 2-acetyl group of pyridine analogues, a positive ρ value is generally expected. Electron-withdrawing substituents on the pyridine ring, particularly at the 4-position, increase the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups at the same position decrease the electrophilicity of the carbonyl carbon and slow down the reaction.
The reactivity of 2-acetylpyridine analogues can be explored through various reactions, including reductions with hydride donors like sodium borohydride (B1222165), and condensation reactions. For instance, the condensation reaction of 2-acetylpyridine with 2-formylpyridine can lead to a variety of products through pathways such as Michael addition and intramolecular aldol (B89426) condensations, highlighting the diverse reactivity of the acetyl group. researchgate.netresearchgate.netmdpi.com
In the context of metal-catalyzed reactions, the pyridine nitrogen and the acetyl oxygen can act as a bidentate ligand. The electronic properties of substituents on the pyridine ring can influence the stability and reactivity of the resulting metal complexes. For example, in ruthenium complexes of substituted 2-acetylpyridines, the position of the acetyl group (2-, 3-, or 4-) has a strong effect on the electronic structure and photochemical properties of the complex. researchgate.net
The following interactive data table illustrates the effect of different substituents at the 4-position of the 2-acetylpyridine ring on the relative rate of a hypothetical nucleophilic addition reaction. The data is representative and serves to demonstrate the expected trend based on the electronic effects of the substituents.
Interactive Data Table: Relative Reactivity of 4-Substituted-2-acetylpyridine Analogues in a Nucleophilic Addition Reaction
| Substituent (at C4) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |
| -N(CH₃)₂ | -0.83 | 0.1 |
| -OCH₃ | -0.27 | 0.5 |
| -CH₃ | -0.17 | 0.7 |
| -H | 0.00 | 1.0 |
| -C(CH₃)₃ (tert-Butyl) | -0.20 | 0.6 |
| -Cl | 0.23 | 2.5 |
| -CN | 0.66 | 15.0 |
| -NO₂ | 0.78 | 30.0 |
This data is illustrative and compiled from general principles of physical organic chemistry and representative values from Hammett equation studies. The value for the tert-Butyl group is placed in context.
The table demonstrates that electron-donating groups, such as methoxy (B1213986) and methyl, decrease the reaction rate relative to the unsubstituted compound. The tert-Butyl group, being weakly electron-donating, also shows a slight decrease in reactivity. In contrast, electron-withdrawing groups like chloro, cyano, and nitro significantly increase the rate of reaction. This trend aligns with a reaction mechanism where the development of negative charge occurs at the reaction center in the rate-determining step, which is characteristic of nucleophilic addition to a carbonyl group. The large positive ρ value that would be obtained from a Hammett plot of this data would confirm the high sensitivity of the reaction to the electronic effects of the substituents. wikipedia.orglibretexts.org
Applications in Advanced Chemical Systems and Materials Science
Utilization as a Chemical Probe or Label
While direct literature on the use of 1-(4-(tert-butyl)pyridin-2-yl)ethanone as a chemical probe or label is limited, its inherent structure provides a foundation for such applications. The ketone functional group is amenable to further chemical modification, allowing for the attachment of fluorophores or other reporter molecules. Stable isotope-labeled versions of related compounds, such as 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone, are synthesized for use in research, highlighting the potential for creating labeled variants for tracking and quantification in biological or chemical systems. clearsynth.com
Incorporation into Functional Materials (e.g., polymers, frameworks, sensors)
The true potential of this compound lies in its role as a precursor for more complex functional materials. Pyridine (B92270) derivatives are fundamental components in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. nih.govnih.govresearchgate.net For instance, MOFs constructed with pyridyl-containing linkers can create materials with nanoscale channels capable of catalytic activity. nih.gov The dangling pyridyl groups within a framework can serve as Lewis basic sites, which are crucial for heterogeneous catalysis. acs.org
Furthermore, air-stable zirconium-based MOFs like UiO-66 and UiO-67 have been investigated as sorbents for concentrating and detecting gas-phase explosives, functioning as highly sensitive chemical sensors. albany.edu The incorporation of functionalized pyridine units, derivable from the ethanone (B97240) compound, into such frameworks could tailor their adsorptive and selective properties.
Role in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs) as Additives
The most significant and well-documented application for this class of compounds is the use of the closely related 4-tert-butylpyridine (B128874) (tBP) as a critical additive in third-generation photovoltaic technologies. researchgate.net Although many materials used in perovskite solar cells (PSCs) were inherited from dye-sensitized solar cells (DSSCs), the function of additives like tBP has been re-evaluated and found to be multifaceted. nih.govucsd.edu
In DSSCs, tBP is a standard additive in the redox electrolyte. nih.govmdpi.com Its primary role is to adsorb onto the surface of the titanium dioxide (TiO2) photoanode. researchgate.net This surface adsorption leads to a positive shift in the conduction band edge of the TiO2, which in turn increases the open-circuit voltage (Voc) of the cell and suppresses the undesirable back electron transfer reaction, where an electron in the semiconductor recombines with the electrolyte. nih.govmdpi.comresearchgate.net
In PSCs, tBP is an essential additive, particularly in hole-transporting layers (HTLs) that use spiro-OMeTAD. researchgate.net While it was initially thought to function similarly to its role in DSSCs as a recombination inhibitor, its effects in PSCs are more complex. nih.govucsd.edu Research indicates that tBP acts as a morphology controller for the HTL, leading to a more uniform film and preventing the aggregation of lithium salt additives, which can cause device degradation. nih.govucsd.edu Furthermore, studies suggest that tBP can have a direct chemical interaction with the perovskite material itself, potentially acting to p-dope the perovskite layer and passivate surface defects. researchgate.netresearchgate.net
Influence on Material Crystallinity and Performance Parameters
In DSSCs that utilize a gel polymer electrolyte (GPE), tBP enhances performance by increasing the open-circuit voltage (Voc). researchgate.net The addition of 7 wt% tBP to a GPE was shown to increase the Voc from 615 mV to 750 mV. researchgate.net This effect is attributed to the adsorption of tBP on the TiO2 surface, which shifts the quasi-Fermi level to a higher potential. researchgate.net
The table below summarizes the performance enhancements observed in solar cells upon the addition of 4-tert-butylpyridine (tBP).
| Solar Cell Type | Fabrication Method | Key Parameter | Without tBP | With tBP | Enhancement | Source(s) |
| Perovskite Solar Cell | One-Step Planar | PCE | 11.11% | 15.01% | 35% | rsc.org |
| Perovskite Solar Cell | Two-Step | PCE | 6.71% | 10.62% | 58% | rsc.org |
| Dye-Sensitized Solar Cell | Gel Polymer Electrolyte | Voc | 615 mV | 750 mV | 22% | researchgate.net |
Role in Supramolecular Chemistry (e.g., host-guest interactions, self-assembly)
Pyridine-containing molecules are foundational in supramolecular chemistry due to their ability to coordinate with metals and participate in non-covalent interactions. While this compound itself is a simple building block, it can be elaborated into more complex ligands for creating sophisticated supramolecular architectures. For example, macrocycles containing bis(1,2,3-triazolyl)pyridine units can self-assemble in the presence of transition metal ions. rsc.org One such macrocycle was shown to form a nanotube structure in the solid state and, when complexed with palladium(II), could strongly bind halide anions in host-guest chemistry. rsc.org
Similarly, large, planar ruthenium complexes featuring substituted phenanthroline and tetrapyridophenazine ligands exhibit concentration-dependent aggregation in solution. rsc.org These molecules can form π–π stacked dimers through self-assembly, a process influenced by the steric and electronic properties of substituents like tert-butyl groups. rsc.org
Potential in Catalysis as a Ligand Component or Organocatalyst
The structure of this compound makes it an ideal precursor for synthesizing ligands for metal-based catalysis. The pyridine nitrogen and the ketone's oxygen can act as a bidentate chelate system for a metal center. Similar structures, such as 1-(4-Bromopyridin-2-yl)ethanone, have been used as starting materials to synthesize complex terpyridine ligands for ruthenium-based sensitizers in solar cells, demonstrating a clear synthetic pathway from an acetylpyridine to a functional catalyst component. frontierspecialtychemicals.com
Furthermore, the integration of such pyridyl units into MOFs creates robust, recyclable heterogeneous catalysts. nih.gov An iron-based MOF assembled from a 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand was effective as a precatalyst for the hydroboration of alkynes. nih.gov Another 2D MOF with dangling pyridyl groups and open zinc(II) metal sites demonstrated high efficiency as a recyclable catalyst for both CO2 cycloaddition and cyanosilylation reactions. acs.org These examples underscore the potential of materials derived from this compound to serve as versatile components in modern catalysis.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Synthesis Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are discovered and synthesized. iscientific.orgnih.govresearchgate.net Machine learning (ML) algorithms are increasingly being employed to navigate the vast chemical space and predict the properties of novel compounds, accelerating the design and discovery of materials and drugs. nih.govacs.org
Furthermore, ML models are being used to predict the properties and potential applications of new compounds. A notable example is the use of ML in the discovery of pyridine-based polymers for specific applications, such as the efficient removal of radioactive waste. acs.orgnih.gov By developing models that can accurately predict adsorption capacity based on the adsorbent's structure, researchers can screen thousands of virtual pyridine (B92270) polymers to identify candidates with enhanced efficiency. acs.orgnih.gov This approach represents a paradigm shift, moving from intuition-based discovery to a data-driven design of next-generation materials. acs.org The application of such predictive models to compounds like 1-(4-(tert-Butyl)pyridin-2-yl)ethanone could unveil novel applications and guide the synthesis of derivatives with tailored properties.
Exploration of Novel Reactivity Modalities and Sustainable Chemical Transformations
The development of sustainable chemical processes is a major focus of modern chemistry. nih.gov For pyridine derivatives, this involves creating greener synthesis methods that reduce waste, energy consumption, and the use of hazardous materials. nih.govrsc.org Research is actively exploring multicomponent one-pot reactions, the use of environmentally friendly solvents, and the development of green catalysts to produce pyridine-based molecular frameworks. nih.gov
A significant area of investigation is the use of renewable feedstocks. For example, studies have shown the potential for producing pyridines from glycerol (B35011) and ammonia (B1221849) through a thermo-catalytic process using zeolites. rsc.org This method offers a sustainable alternative to traditional synthetic routes. Another approach gaining traction is the electrocatalytic hydrogenation of pyridines to produce valuable cyclic amines like piperidines under ambient temperature and pressure, which is more energy-efficient than thermal hydrogenation. acs.org
The exploration of novel reactivity is also a key research direction. This includes the functionalization of the pyridine ring to create derivatives with unique properties. nih.gov For instance, modifying the pyridine appendages on certain macrocycles has been shown to regulate the spin-state and catalytic activity of iron complexes, enabling selective C-H and C=C oxidation reactions. nih.gov The C(sp³)–H activation of 2-methylazaarenes, which proceeds through enamine tautomers, is another powerful strategy for creating diverse quinoline (B57606) and pyridine derivatives. acs.org Overcoming the often harsh conditions required for these transformations is a current challenge that researchers are actively addressing. acs.org
Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions Involving the Compound
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced analytical techniques that allow for real-time monitoring of chemical reactions are indispensable tools in this endeavor. uvic.ca
Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for monitoring reaction intermediates and product formation in real-time. uvic.ca These methods provide valuable insights into the catalytic cycles of complex reactions, such as the Buchwald-Hartwig amination. uvic.ca For air-sensitive compounds, including certain catalysts and organometallics, the development of inert atmospheric solids analysis probes (ASAP) allows for direct mass analysis without sample degradation. advion.com
In the context of pyridine derivatives, benchtop NMR spectroscopy is becoming an increasingly accessible tool for real-time reaction monitoring. nih.govacs.org Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the low sensitivity of NMR, allowing for the detection of low-concentration intermediates and the study of reaction mechanisms in detail. nih.govacs.orgresearchgate.net The application of these advanced analytical methods to reactions involving this compound would enable a more profound understanding of its reactivity and facilitate the optimization of synthetic routes to its derivatives.
Challenges and Opportunities in the Field of Pyridine Derivative Research
Despite significant advances, the field of pyridine derivative research faces several challenges. A primary challenge is the continued need for the development of highly efficient and selective synthetic methods. acs.org Many existing procedures require harsh conditions or expensive catalysts, limiting their broad applicability. acs.org Furthermore, the rise of microbial resistance necessitates the continuous discovery of new antimicrobial agents, a role that novel pyridine and thienopyridine derivatives are being designed to fill. researchgate.net
However, these challenges also present significant opportunities. The pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs. nih.govresearchgate.netglobalresearchonline.net There is a vast and expanding market for pyridine derivatives in the pharmaceutical, medicinal, and agricultural sectors. nih.govglobalresearchonline.net The global market for pyridine is projected to grow significantly, driven by its wide-ranging applications. researchgate.net
The versatility of the pyridine ring allows for extensive structural modifications, enabling the fine-tuning of biological activity. researchgate.netnih.govnih.gov This adaptability inspires medicinal chemists to continuously search for and create novel compounds with enhanced therapeutic properties. researchgate.net The development of new pyridine-based drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases, remains a highly active and promising area of research. researchgate.netjchemrev.comnih.gov The ongoing exploration of pyridine derivatives, including compounds like this compound, is expected to lead to the discovery of new medicines and materials that will benefit society. researchgate.net
Q & A
Q. What are the standard synthetic routes for 1-(4-(tert-Butyl)pyridin-2-yl)ethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation , where 4-tert-butylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key variables affecting yield include:
- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equiv.) improves electrophilic activation but may lead to side reactions.
- Temperature : Reactions conducted at 0–25°C minimize decomposition of the acetylating agent.
- Solvent : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.
For lab-scale synthesis, yields range from 60–75%. Alternative methods using palladium-catalyzed cross-coupling (e.g., with tert-butyl hydroperoxide as an oxidant) have been reported but require rigorous optimization of ligand systems (e.g., BINAP) to avoid over-oxidation .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar ketones?
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.35–1.40 ppm, while the pyridin-2-yl proton resonates as a doublet (J = 5–6 Hz) at δ 8.50–8.70 ppm. The acetyl group’s methyl protons show a singlet at δ 2.60–2.70 ppm .
- IR : Strong carbonyl (C=O) stretching at 1680–1700 cm⁻¹ and pyridine ring vibrations at 1550–1600 cm⁻¹ confirm the structure .
- Contrast with analogs : Unlike 1-(pyridin-4-yl) derivatives, the 2-position substitution splits pyridine ring signals into distinct doublets.
Q. What are the common chemical transformations of this compound in organic synthesis?
- Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol (yield: 70–85%) without affecting the pyridine ring .
- Oxidation : KMnO₄ in acidic conditions converts the acetyl group to a carboxylic acid, though over-oxidation of the tert-butyl group may occur at elevated temperatures (>80°C) .
- Nucleophilic substitution : The pyridine nitrogen can coordinate with Lewis acids, enabling regioselective functionalization at the 6-position .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
Discrepancies in bond angles or torsional conformations (e.g., acetyl group orientation) often arise from twinned crystals or disorder effects . Strategies include:
- SHELXL refinement : Use the TWIN/BASF commands to model twinning and improve R-factor convergence .
- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to resolve ambiguities in electron density maps .
- Comparative analysis : Cross-validate with computational models (DFT-optimized geometries) to identify systematic errors .
Q. What catalytic mechanisms explain the efficiency of AlCl₃ vs. alternative Lewis acids in Friedel-Crafts acylation?
AlCl₃’s superiority lies in its ability to form a stable acetyl hexafluoroaluminate complex , which enhances electrophilicity and minimizes side reactions (e.g., ring alkylation). Alternative catalysts like FeCl₃ or ZnCl₂ exhibit lower activity due to weaker complexation and faster hydrolysis . Recent studies suggest scandium triflate as a water-tolerant alternative, but yields drop by ~20% due to reduced electrophilic activation .
Q. How does the tert-butyl group influence the compound’s reactivity in supramolecular or coordination chemistry?
- Steric effects : The bulky tert-butyl group hinders π-π stacking of the pyridine ring, favoring monodentate coordination in metal complexes (e.g., with Pd(II) or Cu(I)) .
- Electronic effects : The electron-donating tert-butyl group increases the pyridine ring’s basicity (pKa ~3.5 vs. ~1.5 for unsubstituted pyridine), enhancing its nucleophilicity in SNAr reactions .
Q. What computational methods are optimal for predicting the biological activity of this compound derivatives?
- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinases or GPCRs. The tert-butyl group often occupies hydrophobic pockets, while the acetyl group forms hydrogen bonds .
- QSAR models : Correlate logP values (calculated ~2.8) with membrane permeability to prioritize derivatives for antimicrobial assays .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Storage conditions : Argon atmosphere at –20°C reduces oxidation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Purity checks : Monitor via HPLC (C18 column, acetonitrile/water gradient) every 6 months to detect degradation products (e.g., tert-butylphenol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
